![molecular formula C13H15BBrF3O2 B6321109 2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-72-5](/img/structure/B6321109.png)
2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as “2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane”) is a chemical compound that has recently become of interest to the scientific community. It is a boron-containing compound that has several unique properties, such as its ability to act as a bifunctional catalyst, which makes it a useful tool in organic synthesis. This compound has been used in various scientific research applications, from drug delivery to catalysis, and has shown promise in many areas.
科学研究应用
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a drug delivery system, as a bifunctional catalyst for various reactions, and as a reagent for the synthesis of other compounds. It has also been used in the study of enzyme kinetics and the study of protein-protein interactions.
作用机制
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a bifunctional catalyst, meaning that it can catalyze both the forward and reverse reactions of a chemical reaction. This is due to its ability to form a stable boron-oxygen bond that is able to activate both the reactants and the products in the reaction. The boron atom also acts as a Lewis acid, which helps to promote the reaction by providing a source of electrons.
Biochemical and Physiological Effects
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and cholinesterase. It has also been shown to have a protective effect on cells, and has been shown to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful tool for laboratory experiments due to its ability to act as a bifunctional catalyst. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, it does have some limitations, such as its relatively low solubility in water and its instability in certain conditions.
未来方向
There are a number of potential future directions for the use of 2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane. These include its use as a drug delivery system, its use as a catalyst for organic synthesis, its use in the study of enzyme kinetics, its use in the study of protein-protein interactions, and its use in the development of novel pharmaceuticals. Additionally, there is potential for further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
合成方法
2-Bromo-3-trifluoromethylphenyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized via a number of different methods, including the Williamson ether synthesis, the Grignard reaction, and the Buchwald-Hartwig amination. The most common method of synthesis involves the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, which is then purified via recrystallization.
属性
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(15)10(6-9)13(16,17)18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSKKPWQTYQYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

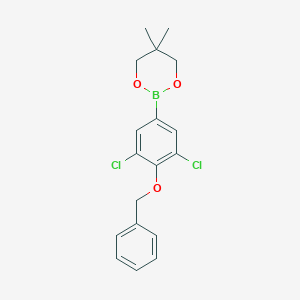
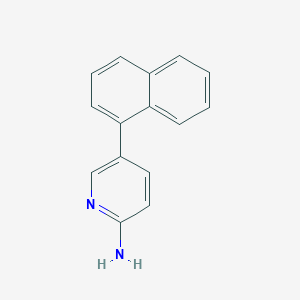
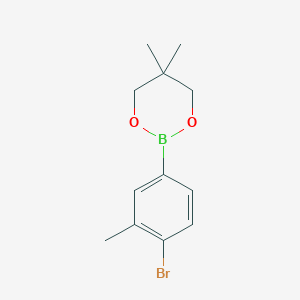
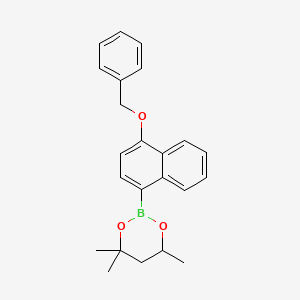
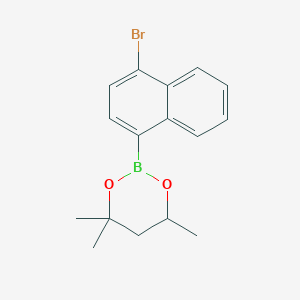
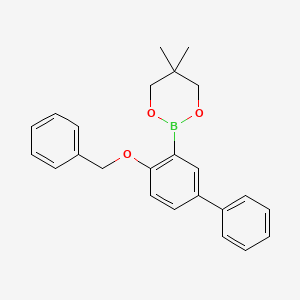
![[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97%](/img/structure/B6321083.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)